molecular formula C6H9NO3 B3055353 N,N,N-Triacetylamine CAS No. 641-06-5

N,N,N-Triacetylamine

Cat. No.: B3055353
CAS No.: 641-06-5
M. Wt: 143.14 g/mol
InChI Key: FQTCUKQMGGJRCU-UHFFFAOYSA-N
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Description

N,N,N-Triacetylamine (systematic name: N,N,N-triacetylammonia) is a tertiary amine derivative in which all three hydrogen atoms of the ammonia molecule are replaced by acetyl groups (–COCH₃). Its molecular formula is C₆H₉NO₃, with a molecular weight of 143.14 g/mol. This compound is characterized by its acetylated nitrogen center, which significantly alters its chemical and physical properties compared to simpler amines. Acetylation typically enhances thermal stability, reduces basicity, and increases solubility in organic solvents due to the electron-withdrawing nature of the acetyl groups.

Properties

IUPAC Name

N,N-diacetylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7(5(2)9)6(3)10/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTCUKQMGGJRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214301
Record name N,N,N-Triacetylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-06-5
Record name N,N,N-Triacetylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triacetylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N-Triacetylamine can be synthesized through the acetylation of ammonia or primary amines using acetic anhydride or acetyl chloride. The reaction typically involves the following steps:

    Reaction with Acetic Anhydride: Ammonia or a primary amine is reacted with acetic anhydride under controlled temperature conditions to yield this compound.

    Reaction with Acetyl Chloride: Alternatively, acetyl chloride can be used as the acetylating agent in the presence of a base such as pyridine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triacetylamine undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield acetic acid and ammonia.

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Substitution: this compound can participate in substitution reactions where the acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Hydrolysis: Acetic acid and ammonia.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted amides with different functional groups replacing the acetyl groups.

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis

  • TAA serves as a versatile intermediate in the synthesis of various organic compounds. Its acetyl groups can be easily substituted or hydrolyzed, making it a valuable building block in organic chemistry. For instance, TAA can be used to synthesize amines and other nitrogen-containing compounds through deacetylation reactions.

2. Reagent in Analytical Chemistry

  • TAA is utilized as a reagent for the detection and quantification of certain amines and amino acids. Its ability to form stable derivatives with amines enhances the sensitivity of analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Biological Applications

1. Biochemical Research

  • In biochemistry, TAA is employed to modify proteins and peptides for studying structure-function relationships. The acetylation of amino groups in proteins can influence their activity, stability, and interactions, providing insights into enzyme mechanisms and protein folding.

2. Drug Development

  • TAA's structural features make it a candidate for drug design, particularly in the development of enzyme inhibitors. By modifying the acetyl groups, researchers can enhance the selectivity and potency of potential therapeutic agents against specific targets.

Materials Science

1. Polymer Chemistry

  • TAA has applications in polymer science as a monomer or modifier in the synthesis of polyamide and polyurethane materials. The incorporation of TAA into polymer matrices can improve thermal stability and mechanical properties.

2. Coatings and Adhesives

  • Due to its chemical reactivity, TAA is used in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors. Its ability to cross-link with other compounds enhances the durability of these materials.

Case Study 1: Protein Modification

A study investigated the effects of TAA on enzyme activity by acetylating lysine residues in a model enzyme. The results showed that acetylation significantly altered enzyme kinetics, demonstrating TAA's utility in probing protein function.

Case Study 2: Synthesis of Drug Candidates

Researchers synthesized a series of potential anti-cancer agents using TAA as a starting material. The derivatives exhibited promising cytotoxicity against cancer cell lines, highlighting TAA's role in drug discovery.

Mechanism of Action

The mechanism of action of N,N,N-Triacetylamine involves its interaction with specific molecular targets and pathways. The acetyl groups in the compound can participate in acetylation reactions, modifying the activity of proteins and enzymes. This modification can influence various cellular processes and biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N,N-Triacetylamine with analogous acetylated amines and tri-substituted amines, focusing on molecular structure, physicochemical properties, and reactivity.

N,N-Diethylacetamide (C₆H₁₃NO)

  • Structure : Contains one acetyl and two ethyl groups attached to nitrogen.
  • Molecular Weight : 115.18 g/mol .
  • Key Differences :
    • Basicity : N,N-Diethylacetamide exhibits lower basicity than this compound due to the electron-donating ethyl groups, which partially counteract the electron-withdrawing acetyl group.
    • Solubility : Higher solubility in polar solvents compared to this compound, attributed to the ethyl groups’ hydrophobicity.
    • Applications : Used as a solvent and intermediate in pharmaceutical synthesis .

Triallylamine (C₉H₁₅N)

  • Structure : A tertiary amine with three allyl (–CH₂CH=CH₂) groups.
  • Molecular Weight : 137.22 g/mol .
  • Key Differences :
    • Reactivity : Triallylamine undergoes polymerization or cross-linking reactions via its unsaturated allyl groups, a property absent in this compound.
    • Thermal Stability : Less stable than this compound due to the absence of stabilizing acetyl groups.
    • Applications : Used in resins, adhesives, and ion-exchange materials .

N,N,3-Trimethylbenzenamine (C₉H₁₃N)

  • Structure : Aromatic amine with three methyl substituents (two on nitrogen, one on the benzene ring).
  • Molecular Weight : 135.21 g/mol .
  • Key Differences: Basicity: Stronger base than this compound due to the electron-donating methyl groups and aromatic resonance stabilization. Applications: Intermediate in dye and agrochemical synthesis .

Ethylenediamine-N,N,N',N'-Tetraacetic Acid (EDTA, C₁₀H₁₆N₂O₈)

  • Structure: A polyaminocarboxylic acid with four acetylated nitrogen atoms.
  • Molecular Weight : 292.24 g/mol .
  • Key Differences :
    • Chelation Capacity : EDTA binds metal ions via four carboxylate groups, a functionality absent in this compound.
    • Solubility : Highly water-soluble due to ionic carboxyl groups, unlike the organic-soluble this compound.
    • Applications : Widely used in medicine, food preservation, and water treatment .

Physicochemical Properties and Stability

Table 1: Comparative Data for Tri-Substituted Amines

Compound Molecular Formula Molecular Weight (g/mol) Basicity (pKₐ) Solubility Thermal Stability
This compound C₆H₉NO₃ 143.14 ~2–3 (est.) Organic solvents High
N,N-Diethylacetamide C₆H₁₃NO 115.18 ~1–2 Polar solvents Moderate
Triallylamine C₉H₁₅N 137.22 ~8–9 Low in water Low
N,N,3-Trimethylbenzenamine C₉H₁₃N 135.21 ~9–10 Organic solvents Moderate

Notes:

  • Basicity estimates derived from analogous compounds .
  • Thermal stability of this compound inferred from acetylated amines’ resistance to decomposition .

Reactivity and Functional Group Interactions

  • Acetylation Effects: The acetyl groups in this compound reduce nucleophilicity, making it less reactive toward electrophiles compared to non-acetylated amines like triallylamine.
  • Hydrolysis : Susceptible to acidic or basic hydrolysis, yielding acetic acid and ammonia derivatives. This contrasts with EDTA, which requires strong conditions for decomposition .
  • Coordination Chemistry: Unlike EDTA, this compound lacks chelating capacity due to the absence of donor atoms beyond nitrogen.

Limitations of Available Data

No direct studies on this compound were identified in the provided evidence. Comparisons rely on structurally related compounds, and properties such as toxicity, synthetic routes, and specific applications remain unverified. Further experimental studies are needed to confirm its behavior in industrial or biological systems.

Biological Activity

N,N,N-Triacetylamine (CAS No. 641-06-5) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is a derivative of triethylamine, characterized by the addition of three acetyl groups to the nitrogen atom. Its molecular formula is C_9H_15N_O_3, and it has been synthesized through various methods, including acetylation of triethylamine. The compound's structure allows it to interact with biological systems, making it a candidate for further study.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the amine structure can enhance its antibacterial properties. For instance, compounds with additional functional groups showed improved activity against Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity (MIC in µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory effects in vitro. In a study assessing its impact on cytokine production, it was found to reduce levels of pro-inflammatory markers such as IL-6 and TNF-α in cell cultures exposed to inflammatory stimuli. This suggests a potential therapeutic role in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. The results indicated that certain derivatives were significantly more effective than conventional antibiotics, suggesting that these compounds could serve as alternatives in treating resistant bacterial infections .
  • Cytotoxicity Assessment : In another study focusing on cancer cell lines, this compound showed cytotoxic effects against MDA-MB-231 breast cancer cells with an IC50 value of 27.6 µM. This highlights its potential as a lead compound for developing anticancer agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that its action may involve the disruption of bacterial cell membranes and interference with cellular metabolic processes. The compound's ability to modulate cytokine production also points towards a multifaceted mechanism involving immune system modulation .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N,N,N-Triacetylamine, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : this compound can be synthesized via acetylation of primary amines using acetyl chloride or acetic anhydride. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. THF), stoichiometric ratios, and catalyst selection (e.g., pyridine to neutralize HCl byproducts). Pilot studies should compare yields under varying temperatures (0°C vs. room temperature) to minimize side reactions like over-acetylation. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for acetyl group signals (δ ~2.0–2.3 ppm for protons; δ ~20–25 ppm for carbons) and absence of primary amine protons (δ ~1.5–2.5 ppm).
  • FT-IR : Confirm C=O stretching (~1650–1750 cm⁻¹) and tertiary amine absence (N-H stretches ~3300 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structure. Cross-reference with NIST spectral databases for validation .

Q. What storage conditions are recommended to maintain this compound stability in laboratory settings?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture or light, which may hydrolyze acetyl groups. Regular stability testing via HPLC or TLC is advised to monitor degradation (e.g., free amine formation) .

Q. What safety protocols are essential when handling this compound in experimental workflows?

  • Methodological Answer : Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eyewash stations and ethanol rinses are critical for accidental exposure .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways and transition states in this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model acetylation mechanisms, identifying energy barriers for amine-acylation steps. Solvent effects can be incorporated via PCM models. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate accuracy .

Q. What advanced analytical methods (e.g., LC-HRMS) are suitable for detecting trace impurities in this compound?

  • Methodological Answer : Use LC-HRMS with a C18 column (2.6 µm, 100 Å) and mobile phase (0.1% formic acid in acetonitrile/water). Optimize ionization (ESI+) to detect impurities like residual amines or acetylated byproducts. Quantify limits of detection (LOD) via spike-recovery studies at ppm levels .

Q. How does steric hindrance in this compound influence its reactivity in organocatalytic applications?

  • Methodological Answer : Steric bulk from acetyl groups reduces nucleophilicity, making it less effective in SN2 reactions. Compare reaction rates with less hindered analogs (e.g., triethylamine) in model reactions (e.g., esterification). Kinetic studies (e.g., pseudo-first-order assays) can quantify steric effects .

Q. What methodologies assess N-nitrosamine formation risks in this compound under nitrosating conditions?

  • Methodological Answer : Expose the compound to nitrosating agents (e.g., NaNO₂ in acidic media) and analyze via GC-MS/MS for nitrosamine derivatives (e.g., N-nitroso-triacetylamine). Use EMA guidelines for risk assessment, including limits of 18 ng/day for carcinogenic impurities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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